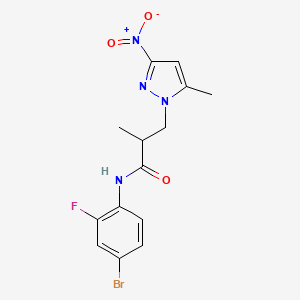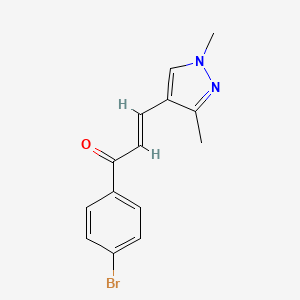![molecular formula C16H16N4O B10947712 (4Z)-4-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10947712.png)
(4Z)-4-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its cytotoxic properties against cancer cell lines and its potential as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit key enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects. Additionally, it can modulate inflammatory pathways, reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID
- 1-(5-(4-(BENZYLOXY)PHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHANONE
- 2-(5-(4-CHLOROSTYRYL)-1-(PENTA-1,3-DIEN-2-YL)-1H-PYRAZOL-3-YL)PHENOL
Uniqueness
4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE stands out due to its unique structure, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C16H16N4O |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(4Z)-4-[(1,5-dimethylpyrazol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H16N4O/c1-11-9-13(18-19(11)3)10-15-12(2)17-20(16(15)21)14-7-5-4-6-8-14/h4-10H,1-3H3/b15-10- |
Clé InChI |
LQCVWCPUWGHKFZ-GDNBJRDFSA-N |
SMILES isomérique |
CC1=CC(=NN1C)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=NN1C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947647.png)
![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10947648.png)

![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10947657.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)furan-2-carboxamide](/img/structure/B10947672.png)
![2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10947679.png)

![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10947687.png)
![3-(difluoromethyl)-N-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10947693.png)
![2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947699.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10947706.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10947717.png)
